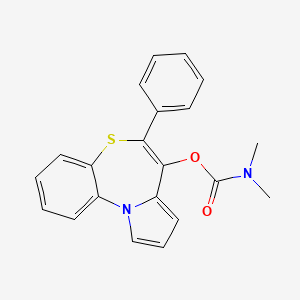

Benzothiazepine analog 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’analogue de benzothiazépine 4 est un dérivé de la classe des composés benzothiazépiniques, connus pour leurs propriétés pharmacologiques diverses. Les benzothiazépines sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle thiazépinique. Ces composés ont été largement étudiés pour leurs applications thérapeutiques potentielles, en particulier dans le traitement des maladies cardiovasculaires, des maladies neurodégénératives et en tant que bloqueurs des canaux calciques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’analogue de benzothiazépine 4 implique généralement la condensation de 2-aminobenzènethiol avec des α-halocétone ou des α-haloesters en conditions basiques. La réaction se déroule par la formation d’un thioéther intermédiaire, qui se cyclise pour former le cycle benzothiazépinique. Les réactifs couramment utilisés dans cette synthèse comprennent l’hydrure de sodium ou le carbonate de potassium comme bases, et des solvants tels que le diméthylformamide ou le tétrahydrofurane.

-

Étape 1 : Formation de thioéther

Réactifs : 2-aminobenzènethiol, α-halocétone (ou α-haloester)

Conditions : Base (par exemple, hydrure de sodium), solvant (par exemple, diméthylformamide)

Produit : Thioéther intermédiaire

-

Étape 2 : Cyclisation

Conditions : Chauffage, solvant (par exemple, tétrahydrofurane)

Produit : Analogue de benzothiazépine 4

Méthodes de production industrielle

La production industrielle de l’analogue de benzothiazépine 4 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces, ainsi que l’utilisation de systèmes automatisés pour l’addition de réactifs et l’isolement du produit. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

L’analogue de benzothiazépine 4 subit diverses réactions chimiques, notamment :

-

Oxydation : L’atome de soufre du cycle thiazépinique peut être oxydé pour former des sulfoxydes ou des sulfones.

Réactifs : Peroxyde d’hydrogène, acide m-chloroperbenzoïque

Conditions : Températures douces à modérées

Produits : Sulfoxydes, sulfones

-

Réduction : Le groupe carbonyle du cycle benzothiazépinique peut être réduit pour former des alcools.

Réactifs : Borohydrure de sodium, hydrure de lithium et d’aluminium

Conditions : Température ambiante à reflux

Produits : Alcools

-

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.

Réactifs : Acide nitrique, halogènes (par exemple, chlore, brome)

Conditions : Conditions acides ou basiques

Produits : Nitrobenzothiazépines, halogénobenzothiazépines

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques, en particulier celles impliquant la signalisation du calcium.

Médecine : Exploré pour ses propriétés neuroprotectrices, en particulier dans le traitement des maladies neurodégénératives et des accidents vasculaires cérébraux.

Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its role in modulating biological pathways, particularly those involving calcium signaling.

Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases and stroke.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

Le mécanisme d’action de l’analogue de benzothiazépine 4 implique son interaction avec les canaux ioniques calciques. En se liant à ces canaux, il module le flux d’ions calcium dans les cellules, ce qui est crucial pour divers processus cellulaires. Cette modulation contribue à réduire la surcharge en calcium dans les neurones, ce qui procure une neuroprotection dans des conditions telles que les accidents vasculaires cérébraux et les maladies neurodégénératives . Le composé présente également des propriétés antioxydantes, ce qui contribue encore à ses effets protecteurs.

Comparaison Avec Des Composés Similaires

L’analogue de benzothiazépine 4 est comparé à d’autres dérivés de la benzothiazépine et à des composés similaires :

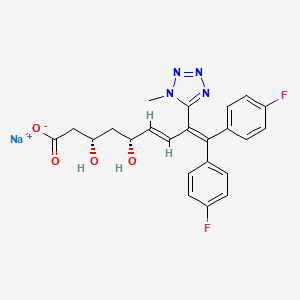

Diltiazem : Un bloqueur des canaux calciques bien connu utilisé dans le traitement de l’hypertension et de l’angine de poitrine. L’analogue de benzothiazépine 4 partage des propriétés similaires de blocage des canaux calciques, mais il peut avoir des profils pharmacocinétiques différents.

CGP37157 : Un autre dérivé de la benzothiazépine connu pour ses propriétés neuroprotectrices.

Vérapamil : Un bloqueur des canaux calciques de type phénylalkylamine utilisé pour des indications similaires à celles du diltiazem. L’analogue de benzothiazépine 4 peut offrir des avantages en termes de sélectivité et de réduction des effets secondaires.

Propriétés

Formule moléculaire |

C21H18N2O2S |

|---|---|

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |

InChI |

InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |

Clé InChI |

FGXDSIINDRBSII-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)

![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)

![3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10782447.png)

![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)